Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide
Physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide
An In-depth Technical Guide to 1-Benzoyl-4-phenylsemicarbazide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoyl-4-phenylsemicarbazide is a chemical compound belonging to the semicarbazide class, which is characterized by a urea functional group with one of the amide nitrogens replaced by a hydrazine-like moiety. Semicarbazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their broad spectrum of biological activities. These activities include potential anticancer and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzoyl-4-phenylsemicarbazide, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological mechanisms of action based on related compounds.
Physicochemical Properties
The fundamental physicochemical properties of 1-Benzoyl-4-phenylsemicarbazide are summarized in the table below. This information is crucial for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| CAS Number | 1152-32-5 | [2][3] |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [2][3] |
| Molecular Weight | 255.28 g/mol | [3] |
| Melting Point | 220-222 °C | |
| Appearance | White to off-white solid | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water. |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 1-Benzoyl-4-phenylsemicarbazide is not explicitly documented in readily available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as 1-Benzoyl-4-(2-nitrophenyl)semicarbazide.[4] The most common and efficient route involves the reaction of benzoylhydrazine with phenyl isocyanate.
Experimental Protocol: Synthesis
Reaction: Benzoylhydrazine + Phenyl Isocyanate → 1-Benzoyl-4-phenylsemicarbazide
Materials:
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Benzoylhydrazine
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Phenyl isocyanate
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
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Stirring apparatus
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Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a clean, dry reaction vessel, dissolve benzoylhydrazine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
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With continuous stirring, add phenyl isocyanate (1 equivalent) dropwise to the solution at room temperature.
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The reaction is typically exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.
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Allow the reaction to proceed at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion of the reaction (disappearance of starting materials), the product, 1-Benzoyl-4-phenylsemicarbazide, often precipitates out of the solution.
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Collect the solid product by filtration.
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Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
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Dry the purified product under vacuum.
Characterization Methods
To confirm the identity and purity of the synthesized 1-Benzoyl-4-phenylsemicarbazide, a suite of standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons. Expected signals would include those for the aromatic protons of the benzoyl and phenyl rings, as well as the N-H protons of the semicarbazide backbone.
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¹³C NMR: To identify the number and types of carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups. Key expected vibrational bands would include N-H stretching, C=O stretching (amide and urea), and aromatic C-H and C=C stretching.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
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Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value indicates high purity.
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Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C₁₄H₁₃N₃O₂.
Biological Activity and Potential Mechanisms of Action
While specific studies on the biological activity of 1-Benzoyl-4-phenylsemicarbazide are limited, the broader class of semicarbazide and thiosemicarbazide derivatives has been extensively investigated for its therapeutic potential, particularly in oncology and infectious diseases.[1][5]
Anticancer Activity
Semicarbazone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer progression.
A plausible signaling pathway for the anticancer activity of 1-Benzoyl-4-phenylsemicarbazide, based on studies of related compounds, involves the intrinsic apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspase enzymes that execute cell death.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 1-benzoyl-4-phenyl-3-thiosemicarbazide (C14H13N3OS) [pubchemlite.lcsb.uni.lu]
- 5. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
